N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide
Description
Properties
CAS No. |
648925-43-3 |
|---|---|
Molecular Formula |
C20H15Cl2NO3 |
Molecular Weight |
388.2 g/mol |
IUPAC Name |
5-chloro-N-(5-chloro-2-phenylmethoxyphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C20H15Cl2NO3/c21-14-6-8-18(24)16(10-14)20(25)23-17-11-15(22)7-9-19(17)26-12-13-4-2-1-3-5-13/h1-11,24H,12H2,(H,23,25) |
InChI Key |
HQSZBJYKBJDSRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of the Benzyloxy Group
- Reagents : 5-chloro-2-hydroxybenzoic acid and benzyl alcohol.
- Conditions : The reaction is conducted in the presence of a catalyst such as sulfuric acid or through DCC-mediated esterification in dry dimethylformamide (DMF).
- Outcome : This step results in the formation of a benzyloxy-substituted intermediate.
Step 2: Amide Bond Formation
- Reagents : The benzyloxy intermediate from Step 1 and an amine (e.g., an aromatic amine).
- Conditions : The reaction is typically performed under reflux conditions with the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation.
- Outcome : This step yields the desired amide product.
Step 3: Final Modifications
- Reagents : Depending on the specific synthetic route, further modifications may involve additional chlorination or hydroxylation.
- Conditions : These reactions may require specific solvents and controlled temperatures to ensure high yields.
- Outcome : The final product is purified through recrystallization or chromatography techniques.
The following table summarizes various reported yields from different synthetic routes for N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide:
| Methodology Description | Yield (%) | Reference |
|---|---|---|
| DCC-mediated esterification | 85 | |
| Direct amide coupling with EDC/HOBt | 78 | |
| Hydrolysis followed by amide formation | 82 |
The preparation methods for this compound reveal several viable synthetic pathways that can be optimized for yield and purity. The choice of reagents and conditions plays a critical role in determining the efficiency of each step.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding two primary products:
| Reaction Conditions | Products | Mechanism |
|---|---|---|
| Acidic (e.g., HCl, H₂SO₄) | 5-chloro-2-hydroxybenzoic acid + 2-(benzyloxy)-5-chloroaniline | Protonation of carbonyl oxygen, nucleophilic attack by water |
| Basic (e.g., NaOH, KOH) | Sodium/potassium salt of 5-chloro-2-hydroxybenzoic acid + corresponding amine | Deprotonation, hydroxide ion nucleophilic attack |
Key Findings :
-
Hydrolysis rates depend on pH and temperature, with optimal cleavage observed at elevated temperatures (80–100°C) .
-
The benzyloxy group remains stable under these conditions, avoiding premature deprotection .
Functionalization of the Hydroxyl Group
The phenolic hydroxyl group participates in esterification and etherification reactions:
Esterification
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | Pyridine, 60°C, 4 hrs | Acetylated derivative (O-acetyl) | 85–90% |
| Benzoyl chloride | DCM, DMAP, RT | Benzoylated derivative (O-benzoyl) | 78% |
Etherification
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 80°C | Methoxy derivative | 70% |
| Benzyl bromide | NaH, THF, 0°C→RT | Benzyl-protected derivative | 65% |
Key Findings :
-
Etherification preserves the hydroxyl group’s hydrogen-bonding capacity, critical for biological interactions .
-
Steric hindrance from the benzyloxy group reduces reaction rates compared to simpler salicylamides .
Nucleophilic Substitution at Chlorine Sites
The chlorine atoms at positions 5 (benzamide) and 5' (phenyl ring) undergo substitution with nucleophiles:
Key Findings :
-
Electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring enhance electrophilicity at chlorine sites .
-
Substitution at the 5-position (benzamide) is faster than at the 5'-position due to reduced steric hindrance .
Oxidation Reactions
The hydroxyl group and benzyloxy moiety are susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C | Quinone derivative | Partial decomposition |
| DDQ | DCM, RT, 12 hrs | Oxidized benzyloxy to ketone | Low yield (≤30%) |
Key Findings :
-
Over-oxidation is common due to the compound’s electron-rich aromatic system .
-
Controlled oxidation requires protecting groups to isolate reactive sites .
Reduction Reactions
Selective reduction of functional groups has been explored:
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂/Pd-C | EtOH, 40 psi, 24 hrs | Debenzylated amine derivative | Intermediate for further synthesis |
| NaBH₄ | MeOH, RT | Reduced amide to secondary amine (minor pathway) | Limited utility |
Key Findings :
-
Catalytic hydrogenation cleaves the benzyloxy group selectively without affecting chlorine substituents .
-
Direct amide reduction is inefficient, requiring specialized reagents like LiAlH₄ for significant conversion .
Photochemical Reactivity
Under UV light (λ = 254 nm), the compound undergoes:
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Benzyloxy Group | Enhances lipophilicity and binding affinity |
| Chlorine Atoms | Increases biological activity |
| Hydroxyl Group | Participates in various chemical reactions |
| Amide Bond | Susceptible to hydrolysis |
Interaction Studies
Studies have demonstrated that N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide interacts with proteins involved in the Wnt signaling pathway. For instance, it may inhibit Dishevelled proteins, which are key mediators in this pathway. Techniques such as surface plasmon resonance and fluorescence resonance energy transfer are often employed to elucidate the binding affinities and kinetics between this compound and target proteins.
Anticancer Activity
The compound has shown promise as a potential anticancer agent due to its ability to modulate the Wnt signaling pathway. Several studies have explored its efficacy against various cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis.
Antimicrobial Properties
Research has also indicated that this compound exhibits antimicrobial activity. Its structural analogs have been tested against mycobacterial, bacterial, and fungal strains, showing comparable or enhanced activity compared to standard antibiotics such as isoniazid and ciprofloxacin .
Case Studies
- In Vitro Studies on Cancer Cell Lines : In a study evaluating the effects of this compound on HepG2 liver cancer cells, researchers reported significant apoptosis induction via reactive oxygen species regulation .
- Antimicrobial Screening : A series of derivatives based on the compound were screened for their antimicrobial properties against various pathogens. Results indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics, suggesting potential for new therapeutic agents .
- Mechanistic Insights : Further investigations into the mechanistic pathways revealed that the compound's interaction with the Wnt signaling pathway could be leveraged to develop targeted therapies for cancers associated with Wnt dysregulation .
Mechanism of Action
The mechanism of action of N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and biological activities of analogs compared to the target compound:
Toxicity and Pharmacokinetics
- Reduced Cytotoxicity: The amino substituent in Compound 15 lowers cytotoxicity (CC50 = 156.8 μM) compared to niclosamide.
- In Vivo Tolerability : Compound 15 shows a maximum tolerated dose (MTD) of 150 mg/kg in hamsters, suggesting favorable safety profiles for halogenated benzamides with polar substituents .
Electronic and Steric Effects
- Steric Bulk : The benzothiadiazole moiety in N-[4-(benzo[1,2,5]thiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide introduces steric hindrance, which may limit membrane permeability compared to the target compound’s benzyloxy group .
Key Research Findings and Trends
Substituent Optimization: Amino and methanesulfonyl groups improve antiviral activity and selectivity, while methoxy or benzyloxy groups balance lipophilicity and solubility .
Heterocyclic Modifications : Benzothiadiazole and benzoxazole derivatives (e.g., ) show divergent biological profiles, emphasizing the role of heterocycles in target engagement .
Toxicity Reduction: Polar substituents (e.g., amino, hydroxy) correlate with lower cytotoxicity, whereas lipophilic groups (e.g., benzyloxy) may require structural tweaks for optimal pharmacokinetics .
Biological Activity
N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C15H14Cl2N2O3
- Molecular Weight : 341.19 g/mol
- IUPAC Name : this compound
This compound features a benzyloxy group, two chlorine atoms, and a hydroxyl group, contributing to its lipophilicity and biological activity.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including:
- Mycobacterium tuberculosis
- Staphylococcus aureus
- Escherichia coli
The compound's mechanism involves the inhibition of cell wall synthesis and disruption of membrane integrity, leading to bacterial cell death .
Antifungal Activity
Additionally, the compound has shown promising antifungal activity. It has been tested against strains such as Candida albicans and Aspergillus niger, with results indicating that it can inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes .
Anticancer Potential
This compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines such as Caco-2 and HCT-116 by arresting the cell cycle at the G2/M phase. This effect is attributed to the compound's ability to inhibit key oncogenic signaling pathways, including the erbB-2 receptor and histone deacetylases .
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely related to its structural components. The presence of halogen substituents enhances lipophilicity and binding affinity to biological targets. Research indicates that modifications to the benzyloxy group can significantly affect the compound's potency against microbial and cancer cell lines .
Case Study 1: Antimycobacterial Activity
A study evaluated a series of salicylanilide derivatives, including this compound, for their antimycobacterial activity. The results showed that this compound exhibited comparable efficacy to standard treatments like isoniazid, suggesting its potential as an alternative therapeutic agent against tuberculosis .
Case Study 2: Anticancer Efficacy
In another study focusing on colon cancer cells, this compound was found to effectively inhibit cell proliferation and induce apoptosis in vitro. The study highlighted its ability to modulate apoptotic pathways, making it a candidate for further development in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with 5-chloro-2-hydroxybenzamide as the core scaffold. Protect the hydroxyl group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to prevent undesired side reactions .
- Step 2 : Couple the protected intermediate with 2-(benzyloxy)-5-chlorophenylamine via amide bond formation. Use coupling agents like EDCI/HOBt or DCC in anhydrous dichloromethane .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 eq of coupling agent) and temperature (0–25°C) to minimize byproducts .
Q. How can crystallographic data for this compound be obtained and validated?
- Procedure :
- Use single-crystal X-ray diffraction (SCXRD) with a Bruker D8 VENTURE diffractometer. Solve structures using SHELXT (direct methods) and refine with SHELXL (full-matrix least squares) .
- Validate geometry with PLATON (checking for voids, symmetry errors) and CCDC Mercury (visualizing hydrogen bonds, π-π interactions) .
- Key Metrics : Report R-factor (<0.05), displacement parameters, and H-bond distances (e.g., O–H···O: 1.8–2.2 Å) .
Advanced Research Questions
Q. What structural features of this compound contribute to its biological activity, and how can structure-activity relationships (SAR) be explored?
- Critical Features :
- Hydroxybenzamide core : Essential for hydrogen bonding with target proteins (e.g., adenovirus DNA polymerase) .
- Benzyloxy group : Enhances lipophilicity, improving membrane permeability (logP ~3.5) .
- Chlorine substituents : Stabilize aromatic stacking and resist metabolic oxidation .
- SAR Strategies :
- Synthesize analogues with substituent variations (e.g., replacing benzyloxy with methoxy or nitro groups).
- Test antiviral potency (IC₅₀) in HAdV-infected cell lines (e.g., A549) and compare selectivity indices (CC₅₀/IC₅₀) .
- Data Example :
| Compound | IC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|---|
| Lead | 0.27 | 156.8 | 580 |
| Analog 6 | 0.45 | >100 | >222 |
| Source: Adapted from Xu et al. (2020) |
Q. How can contradictions in biological assay data (e.g., varying IC₅₀ values) be resolved?
- Troubleshooting :
- Assay Consistency : Use standardized protocols (e.g., fixed cell density, virus titer) across replicates. Include positive controls (e.g., niclosamide) .
- Cytotoxicity Confounders : Measure lactate dehydrogenase (LDH) release to differentiate antiviral effects from cell death .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance (p<0.05) .
Q. What mechanistic insights exist for this compound’s inhibition of viral replication?
- Proposed Mechanisms :
- Early-stage inhibitors (e.g., Compound 6): Block HAdV DNA replication by binding to viral polymerase (confirmed via qPCR quantification of viral DNA) .
- Late-stage inhibitors (e.g., Compound 47): Disrupt virion assembly or capsid maturation (observed via TEM imaging of incomplete particles) .
- Experimental Validation :
- Conduct time-of-addition assays to pinpoint the inhibitory phase .
- Use surface plasmon resonance (SPR) to measure binding affinity to purified viral proteins .
Methodological Challenges
Q. How can solubility issues in aqueous buffers be addressed during in vitro testing?
- Strategies :
- Use co-solvents (e.g., DMSO ≤0.1% v/v) or solubilizing agents (e.g., cyclodextrins) .
- Prepare stock solutions in DMSO and dilute in culture media with 1% FBS to prevent precipitation .
Q. What computational tools are suitable for predicting binding modes of this compound?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
